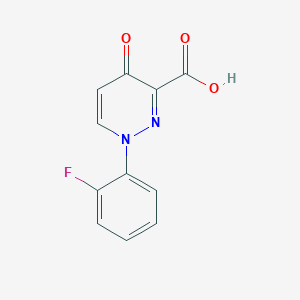

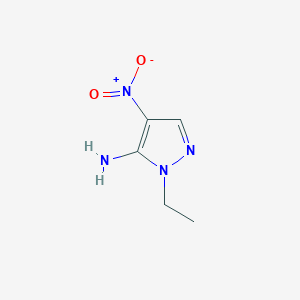

![molecular formula C17H15N3O3 B2819358 1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795083-54-3](/img/structure/B2819358.png)

1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1’-(Pyrazine-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms . The spiro[chroman-2,3’-pyrrolidin]-4-one part of the molecule refers to a structure where a chroman ring (a fused six-membered benzene and three-membered heterocycle) and a pyrrolidin ring (a five-membered ring with one nitrogen atom) share a single carbon atom . The carbonyl group attached to the pyrazine ring suggests the presence of a ketone functional group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its spiro configuration, where two cyclic structures share a single atom . The presence of both aromatic (pyrazine and chroman) and non-aromatic (pyrrolidin) rings adds to the complexity of the molecule. The carbonyl group attached to the pyrazine ring contributes to the polarity of the molecule .Scientific Research Applications

Synthesis of 1-Benzopyrano[2,3-c]pyrrolidines and Dipyrrolidines :

- Chromones with electron-withdrawing substituents, similar to 1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one, react with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines and dipyrrolidines. These reactions proceed diastereoselectively, indicating potential for creating stereospecific compounds (Sosnovskikh et al., 2014).

Synthesis of Spiro Pyrano[2,3-c]pyrazole and Dihydropyridine Derivatives :

- A synthetic protocol was developed for creating spiro pyrano[2,3-c]pyrazole and spiro 1,4-dihydropyridine derivatives, which could be applicable to a range of substrates. This synthesis, catalyzed by Dabco-based ionic liquids, is efficient and simple, offering potential for scalable production (Liu et al., 2018).

Ultrasound-Assisted Synthesis of Spiro Pyrano[2,3-c]pyrazole Derivatives :

- An efficient one-pot synthesis method using ultrasound irradiation was described for spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. This method simplifies purification and accelerates the synthesis process, which is beneficial for rapid compound development (Zou et al., 2012).

X-ray Structural Characterization of Spiro[pyrrolidine-2,3'-oxindoles] :

- Detailed structural characterization of compounds related to this compound was achieved using NMR, ESI mass spectral, and X-ray structural analysis. This provides essential information for understanding the physical and chemical properties of these compounds (Laihia et al., 2006).

Regioselective Synthesis of Tetracyclic Compounds :

- An efficient and regioselective method was developed for synthesizing tetracyclic 3-(trifluoromethyl)-spiro(chromen[4,3-c]pyrazole-4,1'-cycloalkanes). This approach provides a pathway for the creation of complex molecular architectures, which is crucial for the development of novel pharmaceuticals and materials (Bonacorso et al., 2014).

Future Directions

The compound “1’-(Pyrazine-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” and its derivatives could be explored for various biological activities. Given the structural complexity and functional diversity of this molecule, it might serve as a valuable scaffold for the development of new drugs . Further studies could also focus on optimizing its synthesis and understanding its reactivity and mechanism of action .

Mechanism of Action

Target of Action

Compounds with similar pyrrolopyrazine scaffolds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Based on the biological activities of similar pyrrolopyrazine derivatives, it can be inferred that the compound may affect a variety of pathways related to its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Given the biological activities of similar pyrrolopyrazine derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .

Properties

IUPAC Name |

1'-(pyrazine-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-14-9-17(23-15-4-2-1-3-12(14)15)5-8-20(11-17)16(22)13-10-18-6-7-19-13/h1-4,6-7,10H,5,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJRDWRBWLCLCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

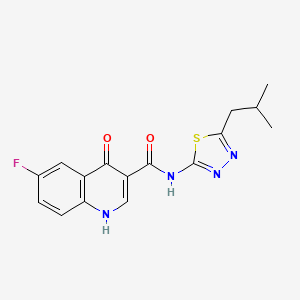

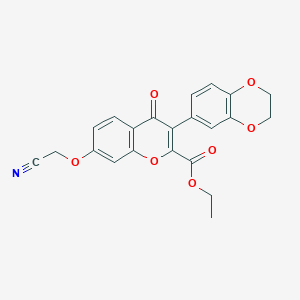

![2-[1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819278.png)

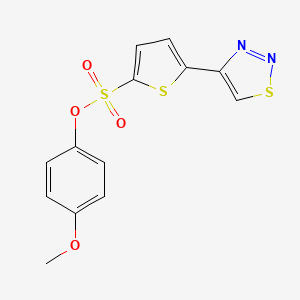

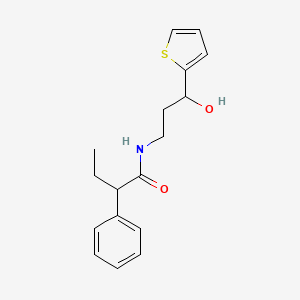

![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2819279.png)

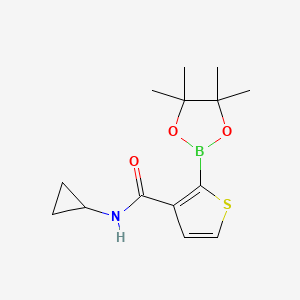

![2-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2819282.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2819290.png)

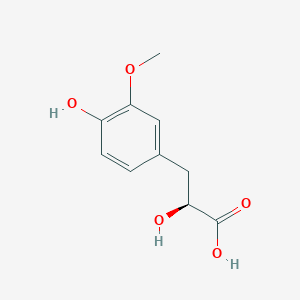

![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2819292.png)